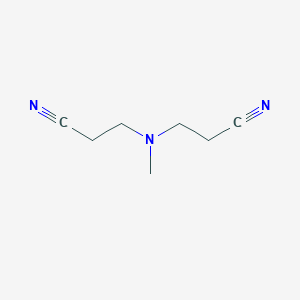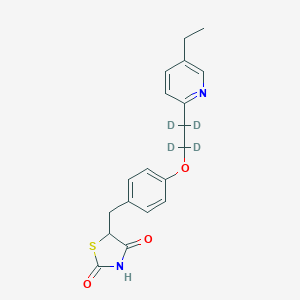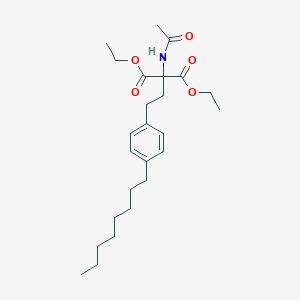
2,3-Dimethylquinoxaline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylquinoxaline-6-carbaldehyde (DMQX) is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.
Mechanism Of Action
2,3-Dimethylquinoxaline-6-carbaldehyde blocks the ionotropic glutamate receptor by binding to the receptor and preventing the binding of glutamate. This results in a decrease in the transmission of nerve impulses in the brain. The ionotropic glutamate receptor is involved in a variety of neurological processes, including learning and memory, and its dysfunction has been implicated in a number of neurological disorders.
Biochemical And Physiological Effects
2,3-Dimethylquinoxaline-6-carbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the excitability of neurons in the brain, which can lead to a decrease in seizures in animal models of epilepsy. 2,3-Dimethylquinoxaline-6-carbaldehyde has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2,3-Dimethylquinoxaline-6-carbaldehyde is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of glutamate receptors in neurological disorders. However, its potency and selectivity can also make it difficult to use in some experiments. Additionally, 2,3-Dimethylquinoxaline-6-carbaldehyde has a relatively short half-life, which can make it difficult to administer in some experimental settings.
Future Directions
There are a number of potential future directions for research on 2,3-Dimethylquinoxaline-6-carbaldehyde. One area of interest is the development of more potent and selective glutamate receptor antagonists. Another area of interest is the development of 2,3-Dimethylquinoxaline-6-carbaldehyde derivatives that have improved pharmacokinetic properties. Finally, there is interest in using 2,3-Dimethylquinoxaline-6-carbaldehyde as a tool to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Synthesis Methods
The synthesis of 2,3-Dimethylquinoxaline-6-carbaldehyde involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form 2,3-dimethylquinoline-6-carboxaldehyde. This is then reacted with hydroxylamine hydrochloride to form 2,3-Dimethylquinoxaline-6-carbaldehyde. The purity of 2,3-Dimethylquinoxaline-6-carbaldehyde can be improved by recrystallization from ethanol.
Scientific Research Applications
2,3-Dimethylquinoxaline-6-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain. 2,3-Dimethylquinoxaline-6-carbaldehyde has been used in research to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
properties
CAS RN |
108763-28-6 |
|---|---|
Product Name |
2,3-Dimethylquinoxaline-6-carbaldehyde |
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dimethylquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-7-8(2)13-11-5-9(6-14)3-4-10(11)12-7/h3-6H,1-2H3 |
InChI Key |
BYLBWMINSPCQKL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C=O)C |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






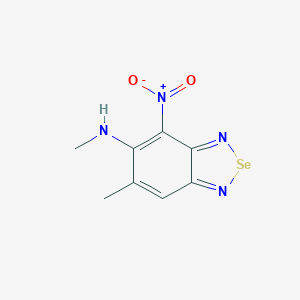

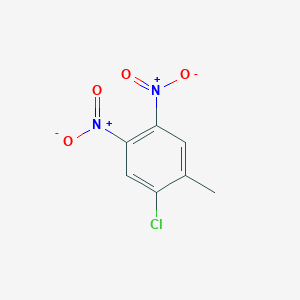


![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)
